molecular formula C16H24ClNO B4132764 N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride

N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride

Cat. No.: B4132764
M. Wt: 281.82 g/mol
InChI Key: WXOYQDKSEOIRMC-UHFFFAOYSA-N
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Description

N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an allyloxy group attached to a benzyl moiety, which is further connected to a cyclohexanamine structure. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride typically involves the following steps:

    Allylation of Benzyl Alcohol: The initial step involves the allylation of benzyl alcohol to form 3-(allyloxy)benzyl alcohol.

    Formation of Benzylamine: The 3-(allyloxy)benzyl alcohol is then converted to 3-(allyloxy)benzylamine through a reductive amination process.

    Cyclohexanamine Coupling: The final step involves the coupling of 3-(allyloxy)benzylamine with cyclohexanamine under suitable reaction conditions to form N-[3-(allyloxy)benzyl]cyclohexanamine.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The allyloxy group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • N-[4-(allyloxy)benzyl]cyclohexanamine hydrochloride
  • N-(4-(allyloxy)benzyl)cyclohexanamine

Comparison: N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride is unique due to the position of the allyloxy group on the benzyl ring. This positional difference can significantly impact its chemical reactivity and biological activity compared to its 4-allyloxy counterpart. The 3-allyloxy derivative may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-2-11-18-16-10-6-7-14(12-16)13-17-15-8-4-3-5-9-15;/h2,6-7,10,12,15,17H,1,3-5,8-9,11,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOYQDKSEOIRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)CNC2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride

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